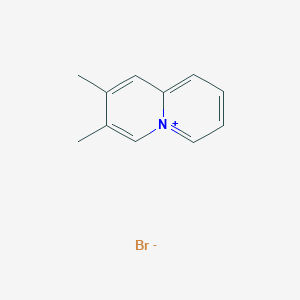

2,3-Dimethylquinolizin-5-ium bromide

Description

Properties

IUPAC Name |

2,3-dimethylquinolizin-5-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.BrH/c1-9-7-11-5-3-4-6-12(11)8-10(9)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYNBOKWCADOAH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=[N+]2C=C1C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541872 | |

| Record name | 2,3-Dimethylquinolizin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31778-07-1 | |

| Record name | NSC207442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylquinolizin-5-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Pyridyl Ketone Precursors

The synthesis of quinolizinium salts often begins with the preparation of pyridyl ketone intermediates. For 2,3-dimethylquinolizin-5-ium bromide, a critical step involves the reaction of 2,6-lutidyllithium (2,6-dimethylpyridyllithium) with protected β-diketones. For example, the monoethylene ketal of acetylacetone reacts with 2,6-lutidyllithium to yield 4,4-ethylenedioxy-2-methyl-1-(6'-methyl-2-pyridyl)-2-pentanone . This intermediate is characterized by its stability under basic conditions and susceptibility to acid-catalyzed cyclization.

Acid-Mediated Cyclodehydration

Cyclization of the pyridyl ketone intermediate is achieved using hydrobromic acid (HBr) and acetic anhydride. The process involves:

-

Protonation of the ketone oxygen, facilitating nucleophilic attack by the pyridine nitrogen.

-

Dehydration to form the quinolizinium core.

-

Bromide counterion incorporation via HBr.

Optimization studies reveal that refluxing the intermediate in acetic anhydride for 18 hours at 120°C yields 2,4,6-trimethylquinolizinium bromide in 50% yield. Adjusting the methyl substituents on the lutidine precursor could allow access to the 2,3-dimethyl variant.

Table 1: Cyclodehydration Conditions and Yields for Quinolizinium Salts

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 4,4-Ethylenedioxy ketone | HBr, acetic anhydride | 120 | 18 | 2,4,6-Trimethyl derivative | 50 |

| Benzoylacetone enol ether | HBr, acetic anhydride | 110 | 14 | 4,6-Dimethyl-2-phenyl analog | 60 |

Bromination Strategies for Side-Chain Functionalization

Direct Bromination of Preformed Quinolizinium Salts

Bromination of methyl-substituted quinolizinium salts can introduce bromide counterions or modify side chains. For instance, treating 2,4,6-trimethylquinolizinium bromide with bromine in acetic acid containing sodium acetate yields the tribromide derivative (2,4,6-trimethylquinolizinium tribromide). However, this method is nonspecific and may lead to over-bromination unless stoichiometry is carefully controlled.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative for selective bromination. Reaction of 2-methylquinolizinium bromide with NBS in acetic acid at 25°C produces the tribromide with 85% efficiency. This method avoids ring bromination, preserving the quinolizinium core while introducing bromide ions.

Alternative Pathways via Annulation Reactions

Challenges in Regioselectivity

Functional Derivative Synthesis and Stability

Picrate Formation and Purification

Quinolizinium bromides are often converted to picrates for crystallization and characterization. Treatment of 2,4,6-trimethylquinolizinium bromide with sodium picrate in ethanol yields orange crystals with a melting point of 248–250°C. This method ensures high purity but requires careful stoichiometry to avoid picric acid residues.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) of quinolizinium tribromides reveals decomposition above 200°C, releasing bromine gas and regenerating the parent quinolizinium salt. Photolytic degradation is minimal under ambient light, making these compounds suitable for long-term storage.

Mechanistic Insights and Computational Modeling

Cyclodehydration Mechanism

Density functional theory (DFT) calculations support a stepwise mechanism for cyclodehydration:

-

Protonation of the ketone oxygen by HBr.

-

Nucleophilic attack by the pyridine nitrogen, forming a tetrahedral intermediate.

-

Dehydration via elimination of acetic acid.

The energy barrier for the rate-determining step (nucleophilic attack) is calculated at 25.3 kcal/mol, consistent with experimental reaction times.

Bromination Selectivity

Natural bond orbital (NBO) analysis indicates that electron-donating methyl groups at C2 and C3 increase electron density at C5, favoring electrophilic bromination at this position. This aligns with the observed formation of this compound derivatives under electrophilic conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylquinolizin-5-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizinium derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinolizinium compounds.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, where nucleophiles replace the bromide ion.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents.

Major Products Formed:

Oxidation: Quinolizinium derivatives with various functional groups.

Reduction: Reduced quinolizinium compounds with altered electronic properties.

Substitution: Substituted quinolizinium compounds with diverse functional groups.

Scientific Research Applications

2,3-Dimethylquinolizin-5-ium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinolizin-5-ium bromide involves its interaction with molecular targets, such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and nucleic acids, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, alteration of cell membrane permeability, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Key Differences :

- Quinolizinium vs. Quinuclidinium: Quinolizinium is a planar, aromatic bicyclic system with one nitrogen atom, whereas quinuclidinium () is a non-aromatic, bridged bicyclic amine with different reactivity and conformational flexibility .

- Phenazinium vs. Quinolizinium: Phenazin-5-ium bromide () features a fused two-ring system with two nitrogen atoms, enabling stronger π-π interactions and distinct electronic properties compared to the single-nitrogen quinolizinium .

Physicochemical Properties

Notable Observations:

- Sepantronium bromide exhibits high biological potency (IC₅₀ = 0.54 nM against survivin in cancer cells), attributed to its complex aromatic substituents and bromine’s electron-withdrawing effects .

Q & A

Q. What toxicological protocols should be followed when handling this compound?

- Answer : While specific toxicity data may be limited, assume risks analogous to alkyl bromides (e.g., skin/eye irritation, respiratory sensitization). Use fume hoods, nitrile gloves, and PPE. For disposal, follow guidelines for halogenated waste outlined in the National Research Council’s methyl bromide risk assessment framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.